Cas no 776296-35-6 ((4-fluorophenyl)methyl(pentan-3-yl)amine)

(4-Fluorophenyl)methyl(pentan-3-yl)amine is a fluorinated amine compound with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-fluorophenyl group and a branched pentan-3-yl chain, offering unique steric and electronic properties that may influence binding affinity and metabolic stability. The fluorine substituent enhances lipophilicity and can modulate bioactivity, while the asymmetric amine center provides a versatile handle for further derivatization. This compound may serve as an intermediate in the synthesis of bioactive molecules, particularly those targeting CNS or enzyme inhibition pathways. Its well-defined structure allows for precise structure-activity relationship studies in medicinal chemistry.
(4-fluorophenyl)methyl(pentan-3-yl)amine structure
776296-35-6 structure
Product Name:(4-fluorophenyl)methyl(pentan-3-yl)amine
CAS No:776296-35-6
MF:C12H18FN
MW:195.276426792145
CID:3374395
PubChem ID:28467783
Update Time:2025-06-06

(4-fluorophenyl)methyl(pentan-3-yl)amine Chemical and Physical Properties

Names and Identifiers

    • BENZENEMETHANAMINE, N-(1-ETHYLPROPYL)-4-FLUORO-
    • (4-fluorophenyl)methyl(pentan-3-yl)amine
    • CS-0304006
    • n-(4-Fluorobenzyl)pentan-3-amine
    • N-[(4-fluorophenyl)methyl]pentan-3-amine
    • [(4-fluorophenyl)methyl](pentan-3-yl)amine
    • EN300-168652
    • 776296-35-6
    • F1967-9734
    • AKOS000238999
    • Inchi: 1S/C12H18FN/c1-3-12(4-2)14-9-10-5-7-11(13)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3
    • InChI Key: VTUGIXIEVNKFQW-UHFFFAOYSA-N
    • SMILES: C1(CNC(CC)CC)=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 195.142327740Da
  • Monoisotopic Mass: 195.142327740Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 251.0±15.0 °C at 760 mmHg
  • Flash Point: 105.6±20.4 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(4-fluorophenyl)methyl(pentan-3-yl)amine Security Information

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